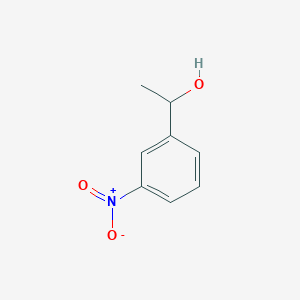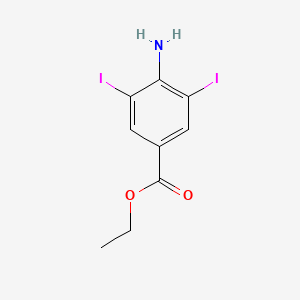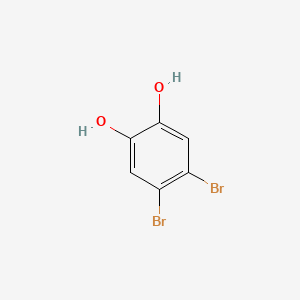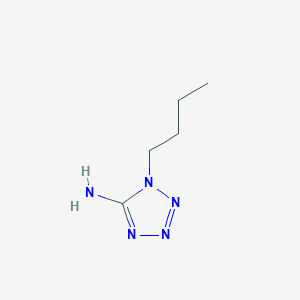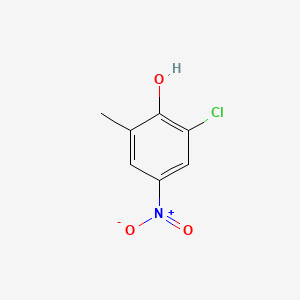
2-氯-6-甲基-4-硝基苯酚
描述
2-Chloro-6-methyl-4-nitrophenol is an aromatic compound with the molecular formula C7H6ClNO3 It is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenol ring
科学研究应用
2-Chloro-6-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
作用机制
Target of Action
The primary target of 2-Chloro-6-methyl-4-nitrophenol (2C4NP) is the hnp gene cluster in the Gram-negative bacterium, Cupriavidus sp. CNP-8 . This gene cluster is significantly upregulated when the bacterium is induced with 2C4NP .
Mode of Action
The compound interacts with its targets through a series of enzymatic reactions. The HnpAB , a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . The HnpC , a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .
Biochemical Pathways
The degradation of 2C4NP occurs via the 1,2,4-benzenetriol (BT) pathway , which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway of the catabolism of 2C4NP in this strain was characterized at the molecular, biochemical, and genetic levels .
Pharmacokinetics
It’s known that the compound is metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes . This suggests that 2C4NP may have good bioavailability due to its stability in metabolic conditions.
Result of Action
The result of the action of 2C4NP is the degradation of the compound into less harmful substances. The degradation process involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, followed by the cleavage of the BT ring to form maleylacetate . This process helps in the bioremediation of environments contaminated with 2C4NP.
Action Environment
The action of 2C4NP is influenced by environmental factors. The compound is a common pollutant, extensively introduced into our surrounding environments mainly by anthropogenic activities . It’s resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring . . CNP-8, have developed mechanisms to degrade these xenobiotics, providing a feasible, environment-friendly, and in situ bioremediation strategy .
生化分析
Biochemical Properties
2-Chloro-6-methyl-4-nitrophenol plays a crucial role in biochemical reactions, particularly in the degradation pathways of certain microorganisms. It interacts with enzymes such as monooxygenases and dioxygenases. For instance, a two-component FAD-dependent monooxygenase catalyzes the conversion of 2-Chloro-6-methyl-4-nitrophenol to chloro-1,4-benzoquinone, which is further processed by dioxygenases . These interactions are essential for the breakdown and utilization of this compound by microorganisms.
Cellular Effects
2-Chloro-6-methyl-4-nitrophenol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it may disrupt cellular metabolism by interfering with key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Chloro-6-methyl-4-nitrophenol involves its interaction with specific biomolecules. It binds to enzymes such as monooxygenases, leading to the formation of reactive intermediates. These intermediates can then interact with other cellular components, resulting in enzyme inhibition or activation. Furthermore, 2-Chloro-6-methyl-4-nitrophenol can modulate gene expression by affecting transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-methyl-4-nitrophenol change over time. The compound is relatively stable under ambient conditions but can degrade under certain environmental factors such as light and heat. Long-term exposure to 2-Chloro-6-methyl-4-nitrophenol has been shown to cause persistent oxidative stress and alterations in cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methyl-4-nitrophenol vary with different dosages in animal models. At low doses, it may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as liver and kidney damage. Threshold effects have been observed, where a certain concentration of the compound leads to a marked increase in toxicity. These findings highlight the importance of dosage regulation in the use of 2-Chloro-6-methyl-4-nitrophenol .
Metabolic Pathways
2-Chloro-6-methyl-4-nitrophenol is involved in specific metabolic pathways, particularly in microorganisms capable of degrading it. The compound is initially converted to chloro-1,4-benzoquinone by monooxygenases, followed by further degradation through the 1,2,4-benzenetriol pathway. This process involves several enzymes, including dioxygenases, which facilitate the breakdown of the aromatic ring structure .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-methyl-4-nitrophenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-6-methyl-4-nitrophenol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-4-nitrophenol typically involves the nitration of 2-Chloro-6-methylphenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-6-methyl-4-nitrophenol may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reactants, and reaction time to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions: 2-Chloro-6-methyl-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Nucleophilic Aromatic Substitution: Products depend on the nucleophile used.
Reduction: 2-Chloro-6-methyl-4-aminophenol.
Oxidation: 2-Chloro-6-carboxy-4-nitrophenol.
相似化合物的比较
- 2-Chloro-4-nitrophenol
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 2-Chloro-6-methyl-4-nitrophenol is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to other chlorinated nitrophenols
属性
IUPAC Name |
2-chloro-6-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORZLRSUPBWADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961389 | |
| Record name | 2-Chloro-6-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-84-5 | |
| Record name | 2-Chloro-6-methyl-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cresol, 6-chloro-4-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-nitro-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




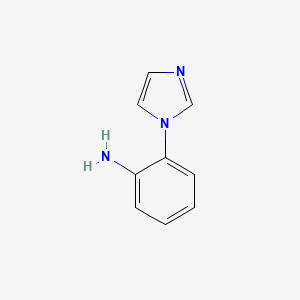
![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)



![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

